molecular formula C9H17NO B13814253 Morpholine, 3,3-dimethyl-5-(1-propenyl)-(9CI)

Morpholine, 3,3-dimethyl-5-(1-propenyl)-(9CI)

Cat. No.: B13814253
M. Wt: 155.24 g/mol
InChI Key: YPCGTEQWLITTKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Morpholine, 3,3-dimethyl-5-(1-propenyl)-(9CI) is a chemical compound that belongs to the morpholine family. Morpholine derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and industrial processes. This particular compound features a morpholine ring substituted with dimethyl and propenyl groups, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 3,3-dimethyl-5-(1-propenyl)-(9CI) typically involves the reaction of morpholine with appropriate alkylating agents. One common method is the alkylation of morpholine with 3,3-dimethyl-1-propene under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 3,3-dimethyl-5-(1-propenyl)-(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The propenyl group can participate in substitution reactions with halogens or other electrophiles, leading to the formation of substituted morpholine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of morpholine oxides.

    Reduction: Formation of reduced morpholine derivatives.

    Substitution: Formation of halogenated morpholine derivatives.

Scientific Research Applications

Morpholine, 3,3-dimethyl-5-(1-propenyl)-(9CI) has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of agrochemicals and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of Morpholine, 3,3-dimethyl-5-(1-propenyl)-(9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The propenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: The parent compound, widely used in various applications.

    3,3-Dimethylmorpholine: A derivative with similar structural features.

    5-(1-Propenyl)morpholine: Another derivative with a propenyl group.

Uniqueness

Morpholine, 3,3-dimethyl-5-(1-propenyl)-(9CI) is unique due to the presence of both dimethyl and propenyl substituents, which can influence its chemical reactivity and biological activity. This combination of substituents may confer distinct properties, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

3,3-dimethyl-5-prop-1-enylmorpholine

InChI

InChI=1S/C9H17NO/c1-4-5-8-6-11-7-9(2,3)10-8/h4-5,8,10H,6-7H2,1-3H3

InChI Key

YPCGTEQWLITTKT-UHFFFAOYSA-N

Canonical SMILES

CC=CC1COCC(N1)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.